Mal-PEG6-PFP

Description

Properties

IUPAC Name |

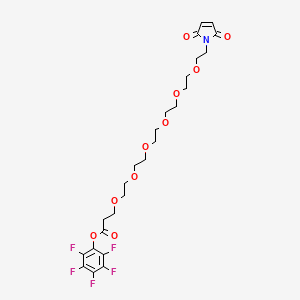

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNANNZNASDAGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F5NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Mal-PEG6-PFP?

An In-depth Technical Guide to the Structure and Application of Mal-PEG6-PFP

Introduction

Mal-PEG6-PFP, also known as Maleimide-PEG6-pentafluorophenyl ester, is a heterobifunctional crosslinker widely utilized by researchers in drug development and bioconjugation.[1][2] Its structure is meticulously designed with three key components: a maleimide group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. This unique combination allows for the sequential and specific covalent linkage of molecules containing sulfhydryl (thiol) and amine groups, respectively.[2] The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous environments.[1][3] This guide provides a detailed analysis of its structure, properties, and common experimental applications.

Core Structural Analysis

The chemical structure of Mal-PEG6-PFP is defined by its three functional moieties, which impart its specific reactivity and utility as a molecular bridge.

-

Maleimide Group : Located at one terminus of the molecule, the maleimide is a thiol-reactive functional group. It selectively reacts with sulfhydryl groups (–SH), commonly found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This reaction is most efficient at a pH range of 6.5 to 7.5.[2][3]

-

Pentafluorophenyl (PFP) Ester : At the opposite terminus is the PFP ester, an amine-reactive group. PFP esters are highly reactive towards primary amines (–NH2), such as those on the side chains of lysine residues or the N-terminus of proteins, forming stable amide bonds.[1][2] This reaction typically proceeds at a pH of 7 to 9.[2] PFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[1][3]

-

PEG6 Linker : The maleimide and PFP ester groups are connected by a flexible, hydrophilic spacer arm composed of six repeating ethylene glycol units (–CH2CH2O–). This PEG6 linker serves multiple purposes: it physically separates the two conjugated molecules, which can be critical for maintaining their biological activity, and it significantly increases the water solubility of the crosslinker and the final conjugate.[1][3]

Chemical Structure Visualization

The arrangement of these components gives Mal-PEG6-PFP its linear, heterobifunctional character, enabling precise control over conjugation strategies.

Quantitative Data Summary

The physicochemical properties of Mal-PEG6-PFP are summarized in the table below. Data is aggregated from multiple chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1599486-33-5 | [1][5][6][7] |

| Chemical Formula | C₂₅H₃₀F₅NO₁₀ | [1][5][6][7] |

| Molecular Weight | 599.50 g/mol | [1][5][6][7] |

| Purity | ≥96% - 98% | [1][7][8] |

| Appearance | Colorless to light yellow liquid | [3][6][8] |

| Solubility | Soluble in DMSO, DMF, DCM | [1][3] |

| Storage Conditions | -20°C, stored under nitrogen, protect from moisture | [1][2][6][7] |

| IUPAC Name | perfluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate | [3][5] |

| SMILES String | O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C(C=CC2=O)=O | [6][7] |

Reactivity and Conjugation Workflow

Mal-PEG6-PFP is a heterobifunctional crosslinker, enabling the specific conjugation of amine- and sulfhydryl-containing molecules in a controlled, often sequential, manner.[2]

Experimental Protocol: Two-Step Conjugation

The differential reactivity of the PFP ester and maleimide groups allows for a two-step conjugation protocol, which minimizes the formation of undesirable homodimers.[2] The following is a generalized methodology.

Important Product Information:

-

Mal-PEG6-PFP is moisture-sensitive and should be stored at -20°C with a desiccant.[2]

-

The reagent is not directly soluble in water and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer.[2] Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein solubility.[2]

Step 1: Reaction of PFP Ester with an Amine-Containing Protein (Protein-NH₂)

-

Reagent Preparation : Equilibrate the vial of Mal-PEG6-PFP to room temperature before opening. Immediately prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Protein Preparation : Prepare the amine-containing protein in a suitable buffer at pH 7.2-7.5. Common buffers include phosphate-buffered saline (PBS).

-

Reaction : Add a 10- to 50-fold molar excess of the dissolved Mal-PEG6-PFP to the protein solution.[2] The optimal ratio depends on the protein concentration and must be determined empirically.

-

Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification : Remove excess, unreacted crosslinker from the maleimide-activated protein using a desalting column or dialysis.

Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule (Molecule-SH)

-

Molecule Preparation : Prepare the sulfhydryl-containing molecule (e.g., a second protein, peptide, or drug) in a buffer at pH 6.5-7.5.

-

Reaction : Immediately add the purified maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule.

-

Incubation : Incubate for 2 hours at room temperature.

-

Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.

-

Final Purification : Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the desired conjugate from unreacted starting materials.

Applications in Research and Drug Development

The unique properties of Mal-PEG6-PFP make it a valuable tool in several advanced research areas:

-

Antibody-Drug Conjugates (ADCs) : It can be used to link cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells.

-

PROTACs Synthesis : Mal-PEG6-PFP serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins within cells.[6]

-

Protein-Protein Conjugation : It is frequently used to create defined protein-protein conjugates for diagnostic or therapeutic applications, such as linking an enzyme to an antibody.[2]

-

Surface Functionalization : The linker can be used to attach proteins or peptides to surfaces, such as gold nanoparticles, for various biomedical applications.

References

- 1. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Mal-PEG6-PFP CAS#: 1599486-33-5 [amp.chemicalbook.com]

- 4. Maleimide Linkers | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Mal-PEG6-PFP Heterobifunctional Crosslinker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of bioconjugates is paramount in the development of targeted therapeutics, diagnostics, and advanced biomaterials. The selection of the crosslinking agent is a critical determinant of the stability, efficacy, and homogeneity of the final product. This technical guide provides a comprehensive examination of the Maleimide-PEG6-Pentafluorophenyl (Mal-PEG6-PFP) ester, a heterobifunctional crosslinker that offers a superior methodology for covalently linking biomolecules. We will delve into its core mechanism of action, provide a comparative analysis of its constituent reactive groups, present detailed experimental protocols, and visualize key processes to empower researchers in their bioconjugation endeavors.

Introduction: The Architectural Advantage of Mal-PEG6-PFP

Mal-PEG6-PFP is a heterobifunctional crosslinker meticulously designed for controlled, stepwise bioconjugation. Its architecture consists of three key components, each contributing unique and advantageous properties to the conjugation process:

-

Maleimide Group: This functional group provides a highly selective reaction site for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specificity allows for site-directed conjugation, a crucial factor in preserving the biological activity of the labeled molecule.

-

Hexaethylene Glycol (PEG6) Spacer: The six-unit polyethylene glycol chain is a hydrophilic and flexible spacer. Its inclusion enhances the aqueous solubility of the crosslinker and the resulting bioconjugate, mitigating aggregation issues often encountered with hydrophobic molecules.[1] The PEG6 spacer also provides optimal spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the functional integrity of each component.[1]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive moiety that targets primary amines, such as those found on lysine residues and the N-terminus of proteins.[2] A key advantage of the PFP ester over the more traditional N-hydroxysuccinimide (NHS) ester is its significantly greater resistance to hydrolysis in aqueous environments, leading to more efficient and reproducible conjugations.[2][3]

This trifecta of functionalities makes Mal-PEG6-PFP an ideal reagent for creating a wide array of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for diagnostic applications.

Mechanism of Action: A Two-Step Orthogonal Reaction

The utility of Mal-PEG6-PFP lies in its ability to facilitate a two-step, orthogonal conjugation strategy. This allows for the controlled and sequential linking of two different molecules, minimizing the formation of undesirable homodimers.

Step 1: Amine-Reactive Conjugation via the PFP Ester

The first step typically involves the reaction of the PFP ester with a primary amine on the first biomolecule (Molecule A). The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by the amine. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[2] This reaction is most efficient at a pH range of 7.2 to 8.5.[4]

Step 2: Thiol-Reactive Conjugation via the Maleimide Group

Once Molecule A is functionalized with the maleimide-PEG6 moiety, the second biomolecule (Molecule B), which contains a free sulfhydryl group, is introduced. The maleimide group reacts specifically with the thiol via a Michael addition reaction, forming a stable thioether bond.[5][6] This reaction is highly efficient and proceeds rapidly under mild physiological conditions, typically at a pH of 6.5 to 7.5.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting the high degree of selectivity.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Properties and Solubility of Mal-PEG6-PFP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and handling of Maleimide-PEG6-Pentafluorophenyl Ester (Mal-PEG6-PFP). This heterobifunctional crosslinker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the core physicochemical properties of Mal-PEG6-PFP, detailed experimental protocols for its use, and visual diagrams of relevant workflows and biological pathways.

Core Chemical and Physical Properties

Mal-PEG6-PFP is a versatile crosslinking reagent featuring a maleimide group for thiol-reactive conjugation and a pentafluorophenyl (PFP) ester for amine-reactive coupling, connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer.

| Property | Value |

| Synonyms | Maleimide-PEG6-pentafluorophenol ester |

| CAS Number | 1599486-33-5 |

| Molecular Formula | C₂₅H₃₀F₅NO₁₀[1][2][3][4][5] |

| Molecular Weight | 599.50 g/mol [1][2][3][4][5] |

| Appearance | Liquid, Colorless to light yellow[6] |

| Purity | Typically >95-98% |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][2][3] |

Solubility Profile

The solubility of Mal-PEG6-PFP is a critical parameter for its effective use in bioconjugation reactions. The hydrophilic PEG6 spacer enhances its solubility in aqueous environments, a key advantage for reactions involving biomolecules.

| Solvent | Solubility | Notes |

| DMSO | Soluble, up to 100 mg/mL (166.81 mM)[6] | Recommended for preparing stock solutions. Use anhydrous grade as the reagent is moisture-sensitive.[7] |

| DMF | Soluble[1][4] | Another suitable organic solvent for stock solution preparation. Ensure it is anhydrous.[7] |

| DCM | Soluble[1][4] | A chlorinated solvent in which Mal-PEG6-PFP is soluble. |

| Aqueous Buffers | Approximately 10 mM[7] | The reagent is not directly water-soluble and should first be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before dilution into the aqueous reaction buffer.[7] The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.[7] |

Reactivity and Stability

Mal-PEG6-PFP possesses two reactive moieties with distinct reactivity profiles and stability considerations.

Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues). PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which provides a larger experimental window and can lead to higher conjugation efficiencies.[8][9][10][11] The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 9.0.[12]

Maleimide: This group reacts specifically with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond. The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][7] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[13] However, the maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5, which results in a ring-opened, non-reactive maleamic acid derivative.[7][13]

The following table provides a qualitative comparison of the hydrolysis rates of the reactive groups:

| Reactive Group | pH Range for Optimal Reaction | Relative Hydrolysis Rate in Aqueous Buffer |

| PFP Ester | 7.2 - 9.0 | Lower compared to NHS esters[8][9][10][11] |

| Maleimide | 6.5 - 7.5 | Increases significantly above pH 7.5[13][14][15][16] |

Experimental Protocols

Two-Step Conjugation of a Small Molecule to a Protein

This protocol describes a common strategy where a small molecule containing a primary amine is first conjugated to the PFP ester of Mal-PEG6-PFP, followed by the reaction of the maleimide group with a thiol-containing protein.

Materials:

-

Amine-containing small molecule

-

Mal-PEG6-PFP

-

Thiol-containing protein (e.g., antibody with reduced disulfides)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of Mal-PEG6-PFP to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve Mal-PEG6-PFP in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

-

Dissolve the amine-containing small molecule in an appropriate solvent.

-

Prepare the thiol-containing protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.

-

-

Step 1: Reaction of Mal-PEG6-PFP with Amine-Containing Small Molecule:

-

Add a slight molar excess of the dissolved Mal-PEG6-PFP to the small molecule solution.

-

The reaction can be performed in an organic solvent.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Purify the maleimide-activated small molecule-linker conjugate using an appropriate method (e.g., HPLC).

-

-

Step 2: Reaction of Maleimide-Activated Small Molecule with Thiol-Containing Protein:

-

Add the purified maleimide-activated small molecule-linker to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a recommended starting point.[17]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench the reaction by adding a quenching reagent to cap any unreacted maleimide groups.

-

-

Purification of the Final Conjugate:

-

Remove excess, unreacted maleimide-activated small molecule and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC).[18]

-

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Mal-PEG6-PFP is a valuable linker for the construction of ADCs, which are targeted cancer therapeutics.[19][] The linker connects a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets a tumor antigen.[21][22] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.[19][23]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[6] Mal-PEG6-PFP can serve as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[24][25][26][27][28]

References

- 1. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. chemscene.com [chemscene.com]

- 4. Mal-PEG6-PFP CAS#: 1599486-33-5 [amp.chemicalbook.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. adcreview.com [adcreview.com]

- 21. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Ternary Complex Formation [promega.com]

- 27. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ternary complex formation - Profacgen [profacgen.com]

The Linchpin of Bioconjugation: A Technical Guide to the PEG6 Spacer in Mal-PEG6-PFP

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and targeted therapeutics, the precise chemical linkage between a biological macromolecule and a payload is of paramount importance. The heterobifunctional crosslinker, Mal-PEG6-PFP, represents a sophisticated tool in this field, enabling the covalent attachment of amine-containing molecules to sulfhydryl-containing molecules. This technical guide delves into the critical role of the hexaethylene glycol (PEG6) spacer within this molecule, providing a comprehensive overview of its impact on the physicochemical properties, stability, and overall performance of the resulting bioconjugate. We will explore the underlying chemical principles, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

Mal-PEG6-PFP is comprised of three key functional components: a maleimide group, a pentafluorophenyl (PFP) ester, and a central PEG6 spacer.[1] The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] The PFP ester is a highly reactive acylating agent that readily reacts with primary and secondary amines to form stable amide bonds.[2] The PEG6 spacer, a discrete chain of six ethylene glycol units, is not merely a passive connector but a crucial determinant of the conjugate's properties.[3]

The Pivotal Role of the PEG6 Spacer

The incorporation of a PEG6 spacer into a bifunctional linker profoundly impacts the resulting conjugate's behavior in biological systems. These effects stem from the inherent properties of the polyethylene glycol chain:

-

Enhanced Solubility and Reduced Aggregation: A common challenge in bioconjugation is the poor aqueous solubility of hydrophobic payloads, which can lead to aggregation and loss of function. The hydrophilic nature of the PEG6 spacer significantly improves the overall water solubility of the bioconjugate, mitigating the risk of precipitation.[3][4][5]

-

Mitigation of Steric Hindrance: The binding of a bioconjugate to its target can be impeded by steric hindrance if the conjugated molecule is too close to the biomolecule's binding site. The PEG6 spacer provides spatial separation between the two conjugated entities, helping to preserve the biological activity and binding affinity of the biomolecule.[3][4]

-

Improved Pharmacokinetics: The PEG6 spacer can enhance the pharmacokinetic properties of a bioconjugate by increasing its hydrodynamic size, which can reduce renal clearance and prolong its circulation time in the body.[3][4]

-

Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is generally considered non-immunogenic. It can shield the attached biomolecule from the host's immune system, a phenomenon often referred to as the "stealth effect".[5][6]

The length of the PEG spacer is a critical design parameter. While longer PEG chains can offer greater solubility and a more pronounced stealth effect, they can also introduce flexibility that may not be optimal for all applications. A linker that is too short may not provide sufficient separation to avoid steric hindrance, while an excessively long linker might lead to other issues like reduced potency.[7] The PEG6 spacer often represents a favorable balance for many applications.[3]

Data Presentation: Quantitative Impact of the PEG6 Spacer

The selection of a PEG spacer length is a data-driven decision. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on the properties of bioconjugates.

Table 1: Physicochemical and In Vitro Properties of Bioconjugates with Varying PEG Spacer Lengths

| Property | PEG2 Spacer | PEG6 Spacer | Observation | Reference(s) |

| Hydrophilicity (LogD) | Higher (less hydrophilic) | Lower (more hydrophilic) | Increasing PEG length enhances hydrophilicity. | [8] |

| Serum Stability | Lower | Significantly Improved | Longer PEG spacers can enhance stability in serum. | [3] |

| Receptor Binding Affinity (IC₅₀) | Lower (higher affinity) | Slightly Higher (lower affinity) | A slight decrease in binding affinity can be observed with longer spacers, though it often remains in the desired range. | [3][9] |

| In Vitro Potency | High | May be slightly diminished | Shorter PEG linkers are often associated with high in vitro potency. | [10] |

Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)

| PK Parameter | Short-Chain PEG (e.g., PEG2, PEG4) | Longer-Chain PEG (e.g., PEG8) | Observation | Reference(s) |

| Clearance Rate | Higher | Lower | Increasing PEG spacer length generally leads to a decrease in the clearance rate of the ADC. | [9][11] |

| Plasma Exposure (AUC) | Lower | Significantly Increased | Longer circulation times result in greater overall exposure. | [12] |

| Tolerability | Lower | Higher | Conjugates with longer PEG spacers (e.g., PEG8 and longer) have shown better tolerability in animal models. | [11] |

Experimental Protocols

The following are detailed methodologies for the use of Mal-PEG6-PFP in a two-step conjugation process, where an amine-containing molecule is first reacted with the PFP ester, followed by the conjugation of a thiol-containing molecule to the maleimide group.

Protocol 1: Two-Step Protein Crosslinking with Mal-PEG6-PFP

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

-

Mal-PEG6-PFP

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-8.0)

-

Conjugation Buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Desalting column or dialysis equipment

-

Quenching reagent (optional, e.g., Tris buffer)

Procedure:

Step 1: Reaction of Mal-PEG6-PFP with Amine-Containing Protein

-

Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH₂) in an amine-free buffer at a concentration of 1-10 mg/mL.[13]

-

Prepare Crosslinker Solution: Immediately before use, dissolve Mal-PEG6-PFP in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[13] Mal-(PEG)n-PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[14] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[14]

-

Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved Mal-PEG6-PFP to the protein solution.[14] The final concentration of the organic solvent should be less than 10%.[14]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13]

-

Purification: Remove excess, unreacted Mal-PEG6-PFP using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 6.5-7.5).[14]

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

-

Prepare Thiolated Molecule: Ensure the sulfhydryl-containing molecule (Molecule-SH) is prepared and ready for conjugation. If necessary, reduce any disulfide bonds to generate free thiols.

-

Combine Reactants: Combine the purified maleimide-activated protein from Step 1 with the Molecule-SH in a molar ratio appropriate for the desired final conjugate.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or for 2 hours at 4°C.[14]

-

Quenching (Optional): To deactivate any unreacted maleimide groups, a quenching reagent like N-acetylcysteine can be added.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted molecules and aggregates.

Protocol 2: General Procedure for PFP Ester Conjugation to an Amine-Containing Biomolecule

This protocol focuses on the specifics of the PFP ester reaction.

Materials:

-

PFP ester-activated linker (e.g., Mal-PEG6-PFP)

-

Biomolecule with a free amine

-

Reaction buffer (e.g., 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5)

-

Organic co-solvent (DMSO, DMF, or ACN)

-

Quenching reagent (optional, e.g., Tris buffer)

Procedure:

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL.[2]

-

Prepare PFP Ester Solution: Dissolve the PFP ester-activated linker in an organic co-solvent to a 10–100 mM concentration immediately before use.[2]

-

Initiate Reaction: Slowly add the PFP ester solution to the biomolecule solution while stirring. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is typically used.[2]

-

Incubation: Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight for sensitive biomolecules.[2]

-

Quenching (Optional): Add a quenching reagent like Tris buffer to deactivate any excess PFP ester.[15]

-

Purification: Purify the conjugate to remove unreacted reagents.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Conclusion

The PEG6 spacer in Mal-PEG6-PFP is a critical component that significantly influences the properties and performance of the resulting bioconjugate. Its ability to enhance solubility, mitigate steric hindrance, and improve pharmacokinetic profiles makes it an invaluable tool for the development of targeted therapeutics such as antibody-drug conjugates and PROTACs. The choice of spacer length requires careful consideration of the specific application, and the PEG6 variant often provides a favorable balance of these beneficial attributes. Through a comprehensive understanding of the underlying chemical principles and the application of robust experimental protocols, researchers can effectively leverage Mal-PEG6-PFP to advance the frontiers of drug development and personalized medicine.

References

- 1. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. benchchem.com [benchchem.com]

PFP Ester vs. NHS Ester Reactivity in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters, two of the most common amine-reactive functionalities used in bioconjugation. The choice of crosslinking chemistry is a critical decision that impacts reaction efficiency, reproducibility, and the stability of the final conjugate. This document offers a comprehensive analysis of their reactivity, stability, and optimal use cases, supported by quantitative data and detailed experimental protocols to inform the selection of the ideal reagent for your specific application.

Executive Summary

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for many bioconjugation applications.[1] The primary advantage of PFP esters lies in their significantly greater stability in aqueous solutions, particularly their resistance to hydrolysis.[2] This enhanced stability provides a wider experimental window, leads to higher conjugation yields, and improves reproducibility, especially when working with valuable or limited biomolecules.[3] While both esters react with primary amines to form stable amide bonds, the rapid hydrolysis of NHS esters, particularly at the optimal pH for conjugation, is a significant drawback.[3][2] Furthermore, PFP esters can offer preferential reactivity, in some cases enabling more site-specific labeling of proteins like antibodies.[3][4]

Core Principles: A Head-to-Head Comparison

The fundamental reaction for both PFP and NHS esters is a nucleophilic acyl substitution. A primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate that collapses, releasing the leaving group (pentafluorophenol or N-hydroxysuccinimide) and creating a stable amide bond.[1][5]

The key difference in their performance stems from the properties of their respective leaving groups. The pentafluorophenyl group is highly electron-withdrawing, which makes the ester's carbonyl carbon more electrophilic and thus highly reactive toward amines.[5][6] Crucially, this chemical property also renders the PFP ester less susceptible to attack by water (hydrolysis) compared to the NHS ester.[2]

The success of a bioconjugation reaction depends on favoring the desired aminolysis pathway over the competing hydrolysis pathway. Hydrolysis results in the conversion of the active ester to a non-reactive carboxylic acid, effectively quenching the reagent.[2][7]

Quantitative Data Presentation

The most significant quantitative difference between PFP and NHS esters is their hydrolytic stability. PFP esters are markedly more resistant to hydrolysis, which directly translates to a longer effective half-life in aqueous reaction buffers.[3][8]

| Parameter | PFP Ester | NHS Ester | Key Advantage of PFP Ester |

| General Hydrolytic Stability | Significantly more stable in aqueous solutions.[2][9] One study reported a PFP ester to be ~6-fold more stable than its NHS counterpart.[3][10] | Prone to rapid hydrolysis, especially as pH increases.[3] | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and higher yields. |

| Half-life in Aqueous Solution | No detectable decomposition after 300 hours in aqueous acetonitrile.[10][11] | Half-life can range from hours at pH 7 to mere minutes at pH > 8.[3][12] | Provides a much wider and more flexible experimental window for conjugation.[2] |

| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters. | ~10 minutes.[6][8][12] | More of the reagent remains active and available to react with the target amine over the course of the experiment.[3] |

| Parameter | PFP Ester | NHS Ester | Notes |

| Optimal Reaction pH | 7.2 - 8.5.[13][14] Some sources suggest a range of 7.0 - 9.0.[7][15] | 7.2 - 8.5.[12][14] Optimal pH is often cited as 8.3-8.5.[16][17][18] | While the optimal ranges overlap, NHS esters hydrolyze significantly faster at the higher end of this range, making pH control more critical.[3][12] |

| Reaction Efficiency | Generally higher due to reduced competition from hydrolysis. | Can be high, but is significantly compromised by hydrolysis, often requiring a larger excess of the reagent.[3] | PFP esters allow for more efficient use of the crosslinking reagent. |

| Reaction Speed (Aminolysis) | High, with kinetic studies showing superior reactivity.[19] | Very high, but this speed is in direct competition with rapid hydrolysis.[6] | The better balance of stability and reactivity in PFP esters leads to higher overall conjugation yields.[6] |

Experimental Protocols

Successful bioconjugation requires careful attention to reaction setup and component preparation. PFP and NHS esters are moisture-sensitive and should be stored with a desiccant at -20°C.[11][15][20] Vials should always be equilibrated to room temperature before opening to prevent moisture condensation.[11][15][20]

This protocol provides a general method for labeling a protein, such as an antibody, with a PFP ester-activated molecule.

-

Prepare the Biomolecule Solution:

-

Dissolve or exchange the protein into an amine-free buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer) at a pH of 8.5.[13][21] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[6][15][20]

-

The final protein concentration should be between 1-5 mg/mL.[13][16]

-

-

Prepare the PFP Ester Solution:

-

Immediately before use, dissolve the PFP ester reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL or ~10 mM.[6][13][21][22]

-

Note: Do not prepare stock solutions for long-term storage, as the ester will degrade over time, even in anhydrous solvent.[20][23]

-

-

Initiate the Conjugation Reaction:

-

Incubate:

-

Purification:

This protocol outlines a typical procedure for labeling a protein with an NHS ester. The primary differences are the more tightly controlled pH and shorter incubation time due to the ester's instability.

-

Prepare the Biomolecule Solution:

-

Prepare the NHS Ester Solution:

-

Initiate the Conjugation Reaction:

-

Incubate:

-

Quench and Purify:

Mandatory Visualizations

The following diagram illustrates the typical experimental workflow for an amine-reactive conjugation reaction, applicable to both PFP and NHS esters.

The choice of reagent should be guided by the specific requirements of the experiment, including the stability of the biomolecule and the desired reaction conditions.

Conclusion

The evidence strongly supports the advantages of pentafluorophenyl esters over N-hydroxysuccinimide esters for a wide range of amine-reactive bioconjugation applications.[1] Their superior hydrolytic stability and high reactivity towards amines translate to more efficient reactions, higher yields, and improved reproducibility.[14] While NHS esters can be effective for rapid reactions with robust, high-concentration reactants, their susceptibility to hydrolysis necessitates careful control of pH and reaction time.[2] For researchers and drug development professionals aiming to optimize their conjugation strategies, particularly in applications involving sensitive, valuable, or limited biomolecules, PFP esters represent a more robust and efficient choice.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. benchchem.com [benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. interchim.fr [interchim.fr]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

A Deep Dive into Heterobifunctional Crosslinkers for Advanced Protein Modification

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, drug development, and diagnostics, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling the controlled conjugation of proteins, peptides, and other molecules for a vast array of applications. This technical guide provides a comprehensive exploration of heterobifunctional crosslinkers, their reaction chemistries, quantitative properties, and detailed methodologies for their application in protein modification.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents engineered with two distinct reactive groups, allowing for the sequential and controlled covalent bonding of two different functional groups on biomolecules. This characteristic distinguishes them from their homobifunctional counterparts, which possess two identical reactive ends. The unique architecture of heterobifunctional crosslinkers, comprising two different reactive moieties separated by a spacer arm, facilitates a two-step conjugation process. This sequential approach significantly minimizes the formation of undesirable homodimers or polymers, a common challenge with single-step reactions using homobifunctional reagents.

The versatility of these crosslinkers is critical in applications demanding high precision, such as the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the elucidation of protein-protein interactions.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The selection of an appropriate crosslinker is paramount for a successful bioconjugation strategy.

-

Amine-to-Sulfhydryl Crosslinkers: This is one of the most widely utilized classes of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (e.g., on lysine residues), and a maleimide group at the other, which targets sulfhydryl groups (e.g., on cysteine residues).

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents is designed to react with carbonyl groups (aldehydes or ketones) and sulfhydryl groups. One end typically contains a hydrazide or aminooxy group, while the other has a maleimide or pyridyl disulfide. These are particularly useful for modifying glycoproteins where carbohydrate moieties can be oxidized to generate aldehydes.

-

Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as an aryl azide or diazirine. The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it can non-selectively form a covalent bond with a nearby molecule, making it ideal for capturing transient protein-protein interactions.

Quantitative Data of Common Heterobifunctional Crosslinkers

The choice of a specific heterobifunctional crosslinker is often guided by its quantitative parameters. The following table summarizes key data for several commonly used crosslinkers to facilitate comparison.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group A (Target) | Reactive Group B (Target) | Cleavable? | Water Soluble? | Key Features |

| SMCC | 334.32 | 8.3 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No | Cyclohexane bridge enhances maleimide stability. |

| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | No | Yes | Water-soluble analog of SMCC for reactions in aqueous buffers. |

| SMPH | 350.34 | 14.2 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No | Longer spacer arm than SMCC. |

| SPDP | 312.36 | 6.8 | NHS-ester (Amine) | Pyridyldisulfide (Sulfhydryl) | Yes (Disulfide bond) | No | Features a cleavable disulfide bond in the spacer arm. |

| LC-SPDP | 424.51 | 15.7 | NHS-ester (Amine) | Pyridyldisulfide (Sulfhydryl) | Yes (Disulfide bond) | No | Long-chain version of SPDP. |

| SIA | 262.21 | 1.8 | NHS-ester (Amine) | Iodoacetyl (Sulfhydryl) | No | No | Short spacer arm for close-range crosslinking. |

| ANB-NOS | 307.22 | 9.2 | NHS-ester (Amine) | Phenylazide (Photoreactive) | No | No | Amine-reactive and photoreactive for capturing interactions. |

| MPBH | 303.31 | 13.5 | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | No | No | For conjugating carbonyl-containing molecules to sulfhydryls. |

| DBCO-PEG4-NHS ester | 545.57 | 17.6 | NHS-ester (Amine) | DBCO (Azide) | No | Yes | Used for copper-free click chemistry; the PEG spacer enhances solubility. |

Experimental Protocols: A General Guide to Protein Modification

The following provides a generalized, two-step protocol for conjugating two proteins using an amine-to-sulfhydryl reactive heterobifunctional crosslinker like SMCC or its water-soluble analog, Sulfo-SMCC.

Materials

-

Protein A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein B (containing free sulfhydryl groups)

-

Heterobifunctional crosslinker (e.g., SMCC or Sulfo-SMCC)

-

Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Desalting columns

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

Procedure

Step 1: Activation of Protein A with the Crosslinker

-

Prepare Protein A: Ensure Protein A is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker in the appropriate solvent (DMSO/DMF for SMCC, water or buffer for Sulfo-SMCC) to a concentration of ~10 mM.

-

Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein A solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the NHS ester from reacting with Protein B.

Step 2: Conjugation of Activated Protein A to Protein B

-

Prepare Protein B: Ensure Protein B has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction: Immediately add the sulfhydryl-containing Protein B to the desalted, maleimide-activated Protein A. The optimal molar ratio of Protein A to Protein B should be determined empirically.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol can be added.

-

Purification: Purify the final protein-protein conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted proteins and byproducts.

Visualizing Workflows with Graphviz

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Workflow for a protein-protein interaction study using crosslinking-mass spectrometry (XL-MS).

Conclusion

Heterobifunctional crosslinkers are powerful and versatile reagents that have become indispensable in modern protein science and drug development. Their ability to facilitate controlled, sequential conjugations minimizes unwanted side reactions and allows for the creation of well-defined bioconjugates. A thorough understanding of their chemical properties, reaction mechanisms, and the practical considerations for their use is essential for researchers aiming to leverage these tools to their full potential. By carefully selecting the appropriate crosslinker and optimizing reaction conditions, scientists can gain valuable insights into protein structure and function and develop innovative therapeutic and diagnostic agents.

The Strategic Application of Mal-PEG6-PFP in Advanced Drug Development: A Technical Guide for PROTACs and ADCs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Mal-PEG6-PFP, represents a significant tool in the development of sophisticated biotherapeutics, namely Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker is meticulously designed with three key components: a maleimide group for thiol-selective conjugation, a hydrophilic six-unit polyethylene glycol (PEG) chain to enhance solubility and optimize spatial orientation, and a highly reactive pentafluorophenyl (PFP) ester for efficient amine ligation. This in-depth technical guide explores the core applications of Mal-PEG6-PFP in both PROTAC and ADC development, providing a comprehensive overview of its role in influencing the efficacy, selectivity, and pharmacokinetic properties of these modalities. This document further details quantitative data for analogous systems, step-by-step experimental protocols, and visual diagrams of key signaling pathways and workflows to empower researchers in the rational design of next-generation targeted therapies.

Introduction: The Architectural Significance of Mal-PEG6-PFP

The Mal-PEG6-PFP linker is a testament to the principle that the linker in a complex biotherapeutic is not merely a spacer but an active contributor to its overall function.[1] Its structure is a strategic amalgamation of functionalities:

-

Maleimide: This moiety provides a highly selective reactive handle for covalent bond formation with thiol groups, most notably the sulfhydryl side chain of cysteine residues on proteins.[2] This enables both the site-specific attachment to engineered cysteines in antibodies for ADCs and the covalent targeting of non-catalytic cysteines in proteins of interest (POIs) for covalent PROTACs. The reaction, a Michael addition, is highly efficient under physiological conditions.[2]

-

Polyethylene Glycol (PEG)6: The six-unit PEG chain is a critical component for modulating the physicochemical properties of the resulting conjugate. Its hydrophilicity can significantly improve the aqueous solubility of often large and lipophilic PROTAC and ADC constructs, which is a common challenge in their development.[3][4][5] Furthermore, the flexibility and defined length of the PEG6 spacer are crucial for optimizing the spatial arrangement between the two ends of the linker, which is paramount for the formation of a productive ternary complex in PROTACs and for ensuring the payload in an ADC can effectively reach its intracellular target.[6][7][8]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. The electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon highly electrophilic, leading to rapid and stable amide bond formation with primary and secondary amines.[9] A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis in aqueous media, which translates to more efficient and reproducible conjugation reactions with higher yields.[7][9][10]

This unique combination of reactive and modulatory groups makes Mal-PEG6-PFP a versatile tool for the construction of both PROTACs and ADCs with potentially superior therapeutic properties.

Application of Mal-PEG6-PFP in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][11] A PROTAC is composed of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of a PROTAC's efficacy.[12]

The Mal-PEG6-PFP linker can be employed in PROTAC synthesis in a sequential manner. For instance, the PFP ester end can be reacted with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). Following purification, the maleimide end of the ligand-linker construct can then be conjugated to a cysteine residue on the POI-binding ligand.

Quantitative Data on PROTACs with PEG6 Linkers

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs utilizing a PEG6 linker, illustrating the potency of this linker class.

| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Notes |

| BRD4 | VHL Ligand | MV4-11 | 30 | 92 | Part of a series comparing PEG linker lengths.[6] |

| BTK | CRBN Ligand | Mino Cells | <10 | ~90 | Referred to as compound RC-1.[6] |

| Hypothetical Kinase | VHL Ligand | Cancer Cell Line | 75 | 80 | Illustrative data for a PROTAC with a 6-unit PEG linker.[6] |

This data is representative of PROTACs with PEG6 linkers and is intended to be illustrative. Actual values will vary depending on the specific ligands and cellular context.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of PROTAC action is the induced formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmafocusamerica.com [pharmafocusamerica.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Thiol-Reactive Maleimide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The maleimide group is a cornerstone of modern bioconjugation, enabling the precise and stable linkage of molecules for a vast array of applications in research and drug development.[1] Its high selectivity for sulfhydryl groups (thiols), found in the cysteine residues of proteins, coupled with favorable reaction kinetics under mild physiological conditions, has made it an indispensable tool.[2][3] This technical guide provides a comprehensive overview of the core principles of maleimide chemistry, its stability considerations, detailed experimental protocols, and critical quantitative data to inform experimental design.

The Core Chemistry: The Maleimide-Thiol Reaction

The reactivity of the maleimide group is centered on its carbon-carbon double bond within the five-membered ring. This double bond is highly electrophilic and susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue.[2]

Mechanism of Action: Michael Addition

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1] In this reaction, the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[1] This leads to the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][4] This reaction is highly efficient and is often considered a "click chemistry" reaction due to its modularity, high yields, and simple reaction conditions.[4][5]

Caption: The Michael addition of a thiol to a maleimide.

Reaction Kinetics and pH Dependence

The rate of the maleimide-thiol reaction is highly dependent on pH.[4] The optimal pH range for this conjugation is between 6.5 and 7.5.[2][6] Below pH 6.5, the reaction rate decreases because the thiol group is less likely to be in its more reactive thiolate anion form.[6] Above pH 7.5, side reactions, such as reaction with amines and hydrolysis of the maleimide ring, become more significant.[6][7] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][4]

Specificity and Potential Side Reactions

While the maleimide-thiol reaction is highly selective, other reactions can occur, particularly under non-optimal conditions.

-

Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH.[2][8] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1]

-

Reaction with Other Nucleophiles: At pH values above 7.5, the selectivity for thiols decreases, and maleimides can react with other nucleophiles, such as the primary amine of lysine residues.[6][7]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[5][6] This rearrangement is more prominent at physiological or higher pH.[6][9]

Caption: Primary and side reactions of maleimide linkers.

Stability of the Maleimide Conjugate

The stability of the thiosuccinimide adduct formed from the maleimide-thiol reaction is a critical factor, especially for in vivo applications like antibody-drug conjugates (ADCs).

The Retro-Michael Reaction and Thiol Exchange

The primary mechanism of instability for maleimide conjugates is the retro-Michael reaction, which is the reversal of the initial conjugation.[10] This can lead to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols, such as glutathione, this can result in a "thiol exchange," where the conjugated molecule is transferred to other thiols, leading to off-target effects.[7][11]

Strategies for Improving Stability

Several strategies have been developed to enhance the stability of maleimide-thiol linkages:

-

Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can undergo hydrolysis to form a succinamic acid derivative.[10] This ring-opened product is stable and no longer susceptible to the retro-Michael reaction.[10][12] This hydrolysis can be promoted by raising the pH after conjugation or by using maleimides with electron-withdrawing groups.[7][12]

-

Transcyclization and Thiazine Formation: In the case of conjugates with N-terminal cysteines, a transcyclization reaction can occur to form a stable six-membered thiazine ring.[11][13][14] This structure shows increased stability and a reduced tendency for thiol exchange.[15] The thiazine linker has been shown to be over 20 times less susceptible to glutathione adduct formation.[15]

Caption: Competing fates of the thiol-maleimide adduct.

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics and stability of maleimide-thiol conjugates.

Table 1: pH-Dependence of Maleimide Reactions

| Parameter | pH Range/Value | Effect on Reaction |

| Optimal Thiol Conjugation | 6.5 - 7.5 | Maximizes selectivity and rate for thiol reaction.[6] |

| Thiol vs. Amine Reactivity | 7.0 | The reaction with thiols is ~1,000 times faster than with amines.[4][6] |

| Maleimide Hydrolysis | > 7.5 | The rate of hydrolysis significantly increases, reducing the concentration of reactive maleimide.[6] |

| Thiazine Rearrangement (N-terminal Cys) | 8.4 | ~90% conversion to the more stable thiazine structure can be observed after 24 hours.[6] |

Table 2: Stability and Half-life of Thiosuccinimide Adducts

| Compound/Condition | Half-life (t½) | Notes |

| N-ethyl maleimide (NEM) conjugate with 4-mercaptophenylacetic acid (MPA) in presence of glutathione | 3.1 to 18 hours | Demonstrates the susceptibility to thiol exchange.[16] |

| N-phenyl maleimide (NPM) conjugate with MPA in presence of glutathione | 3.1 to 18 hours | The resonance effect of the N-phenyl group can influence the rate of thiol exchange.[16] |

| N-acetyl-L-cysteine (NAC) conjugate with N-substituted maleimides in presence of glutathione | 3.6 to 258 hours | The pKa of the thiol influences the rate of the exchange reaction.[16] |

| Ring-opened products from electron-withdrawing N-substituted maleimides | > 2 years | Illustrates the high stability of the hydrolyzed form.[12] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a Maleimide Reagent

This protocol outlines a general method for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye, drug) to a cysteine-containing protein.

Materials:

-

Thiol-containing protein (1-10 mg/mL)[17]

-

Maleimide-functionalized reagent

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5.[17][18] This buffer should be degassed to prevent thiol re-oxidation.[17]

-

Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not need to be removed before adding the maleimide.[6] Dithiothreitol (DTT) can also be used but must be removed prior to conjugation.

-

Quenching Reagent: A small molecule thiol like cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex column), dialysis, or HPLC.[19]

Methodology:

-

Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[17][19]

-

Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[17][19]

-

Maleimide Reagent Preparation: Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.[18]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][18] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.[18]

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide.

-

Purification: Remove the excess maleimide reagent and other small molecules by size-exclusion chromatography, dialysis, or HPLC.[19]

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Caption: A typical workflow for maleimide-thiol conjugation.

Conclusion

The reaction between maleimides and thiols is a robust and highly specific conjugation method that has become indispensable in bioconjugation and drug development. Its efficiency and mild reaction conditions make it particularly suitable for modifying sensitive biomolecules.[20] However, a thorough understanding of the potential for retro-Michael reactions and the strategies to mitigate this instability, such as ring hydrolysis, is crucial for the development of stable and effective conjugates, particularly for therapeutic applications like ADCs.[10][21] By carefully controlling reaction conditions, especially pH, and considering the design of the maleimide linker, researchers can harness the power of this chemistry to create precisely engineered biomolecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. researchgate.net [researchgate.net]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Amine-reactive chemistry of the PFP ester group.

An In-depth Technical Guide to the Amine-Reactive Chemistry of the Pentafluorophenyl (PFP) Ester Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation, diagnostics, and therapeutic development, the precise and efficient formation of stable amide bonds is a critical technology. For years, N-hydroxysuccinimide (NHS) esters have been the predominant choice for amine-reactive conjugations. However, the pentafluorophenyl (PFP) ester has emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency.[1][2][3] This technical guide provides a comprehensive overview of the core amine-reactive chemistry of the PFP ester group, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in optimizing their bioconjugation strategies.

The enhanced performance of PFP esters stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[2][4] This chemical property renders the ester's carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by primary and secondary amines.[2][4] Concurrently, the resulting pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.[2][4] The primary advantages of PFP esters over the more traditional NHS esters are their enhanced stability toward hydrolysis and their heightened reactivity toward aminolysis, especially in the aqueous environments required for modifying biomolecules.[3][5]

Core Principles: The Chemistry of PFP Esters

The reaction between a PFP ester and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism.[2][4] The reaction is initiated by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the PFP ester.[4] This forms an unstable tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate anion as a stable leaving group to form a durable amide bond.[2][4]

Factors Influencing Reactivity

Several factors govern the rate and efficiency of the reaction between PFP esters and amines:

-

Nucleophilicity of the Amine : Primary aliphatic amines are generally more reactive than secondary amines due to lower steric hindrance.[4] Aromatic amines are less nucleophilic and react more slowly.[4]

-

pH : The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[6][7] Below pH 7.0, the amine becomes protonated and non-nucleophilic, slowing the reaction.[7] Above pH 8.5, the competing hydrolysis reaction of the ester becomes more significant.[7][8]

-

Temperature : Reactions are generally carried out at room temperature (20-25°C) or at 4°C for sensitive biomolecules.[4][6] Higher temperatures can increase the reaction rate but also accelerate hydrolysis.[4]

-

Solvent : PFP esters are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[4][5]

Quantitative Data: PFP Ester vs. NHS Ester

A key advantage of PFP esters is their significantly greater stability in aqueous solutions compared to NHS esters, which are prone to rapid hydrolysis.[1][9][10] This enhanced stability leads to more efficient and reproducible conjugations, as more of the active ester is available to react with the target amine.[2]

| Feature | PFP Ester | NHS Ester | References |

| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart. | Prone to rapid hydrolysis, especially as pH increases. | [9][10] |

| Half-life at pH 8.0 | Significantly longer than NHS esters (qualitative). | Measured in minutes. | [11][12] |

| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative). | 10 minutes. | [12] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | [1][6] |

| Reaction Kinetics | High reactivity towards aminolysis, often leading to faster and more efficient conjugation. | Very high initial reaction rate, but this is often undermined by rapid hydrolysis. | [1][5] |

| Overall Efficiency | Generally higher due to superior stability against hydrolysis. | Can be lower due to the competing hydrolysis reaction. | [1][3] |

| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | [12] |

Note: Quantitative half-life data for PFP esters under various pH conditions is not as extensively documented in single comparative studies as it is for NHS esters. However, the available literature consistently supports their superior stability.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Handling of Mal-PEG6-PFP for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for Maleimide-PEG6-Pentafluorophenyl Ester (Mal-PEG6-PFP), a heterobifunctional crosslinker critical in the fields of targeted therapeutics and bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is paramount to ensure the reagent's integrity and the success of subsequent experimental outcomes.

Core Properties and Storage

Mal-PEG6-PFP is a molecule featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester, connected by a six-unit polyethylene glycol (PEG) spacer. This structure allows for the precise and sequential conjugation of sulfhydryl- and amine-containing molecules. However, the reactive nature of both the maleimide and PFP ester moieties necessitates stringent storage and handling to prevent degradation.

Storage Recommendations:

Proper storage is critical to prevent the degradation of Mal-PEG6-PFP, primarily through hydrolysis of the maleimide and PFP ester groups.

| Condition | Temperature | Duration | Additional Notes |

| Long-term (Solid Form) | -20°C | Months to years | Store in a desiccated, dark environment.[1] |

| Short-term (Solid Form) | 0 - 4°C | Days to weeks | Keep dry, dark, and under an inert atmosphere.[1] |

| Stock Solution in Anhydrous Solvent | -80°C | Up to 6 months | Must be stored under a nitrogen atmosphere.[2] |

| Stock Solution in Anhydrous Solvent | -20°C | Up to 1 month | Must be stored under a nitrogen atmosphere.[2] |

It is crucial to warm the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[3]

Solubility and Solution Preparation

Mal-PEG6-PFP is not readily soluble in aqueous buffers.[3] Anhydrous organic solvents are required for initial dissolution.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (166.81 mM) | Ultrasonic agitation may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |

| Dimethylformamide (DMF) | Soluble | No specific concentration data available, but commonly used.[4] |

| Dichloromethane (DCM) | Soluble | No specific concentration data available.[4] |

Preparation of Stock Solutions:

For reproducible results, it is imperative to prepare fresh stock solutions in an anhydrous solvent immediately before use.[5] Once prepared, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2] Unused reconstituted reagent should be discarded and not stored in solution.[3]

Handling and Bioconjugation Protocols

The heterobifunctional nature of Mal-PEG6-PFP allows for a two-step conjugation strategy. The order of reaction is critical due to the differing stability of the reactive groups. The maleimide group is generally more stable than the PFP ester in aqueous solutions.[3] Therefore, the amine-reactive PFP ester is typically reacted first.

Experimental Workflow for Two-Step Protein Crosslinking:

This workflow outlines the general procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using Mal-PEG6-PFP.

Detailed Experimental Protocol:

This protocol is a generalized methodology and may require optimization for specific applications.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Mal-PEG6-PFP

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (Amine-free, e.g., PBS, pH 7.2-7.5)

-

Thiol-free buffer (pH 6.5-7.5, consider adding 1-5 mM EDTA to prevent disulfide bond formation)

-

Desalting columns

Procedure:

Part 1: Reaction of PFP Ester with Amine-Containing Protein

-

Prepare the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the required amount of Mal-PEG6-PFP in anhydrous DMSO or DMF.

-